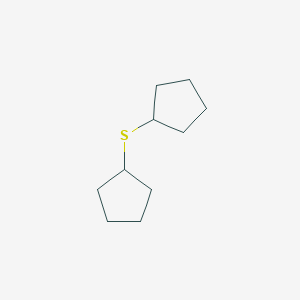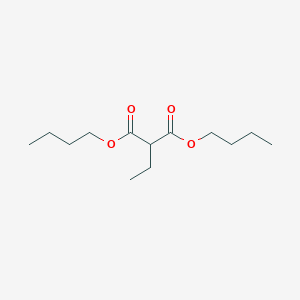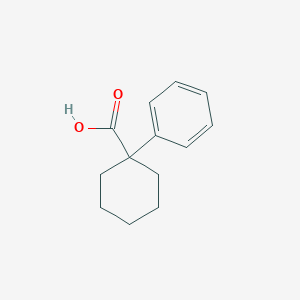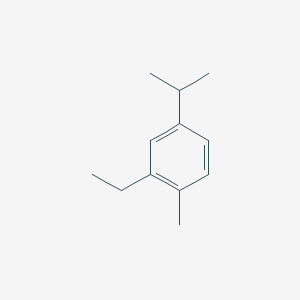
2-Ethyl-1-methyl-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methyl-4-(propan-2-yl)benzene is a chemical compound that belongs to the family of alkylated aromatic hydrocarbons. This compound is commonly known as p-cymene and is widely used in various industries. It is a colorless liquid with a strong aromatic odor and is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of p-cymene is not fully understood. However, studies have shown that it has antibacterial and antifungal properties. P-cymene disrupts the cell membrane of bacteria and fungi, leading to their death. It also has antioxidant properties, which help to prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
P-cymene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases. It also has analgesic properties, which help to relieve pain. P-cymene has been shown to improve cognitive function and memory in animal studies. It also has a relaxing effect on the respiratory system, making it useful in the treatment of respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-cymene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has a strong odor, which may interfere with some experiments. P-cymene is also flammable and should be handled with care.
Direcciones Futuras
There are several future directions for research on p-cymene. One area of research is the development of new drugs based on p-cymene. Its antibacterial, antifungal, and antioxidant properties make it a promising candidate for the development of new drugs. Another area of research is the study of its effects on the immune system. P-cymene has been shown to have immunomodulatory properties, which may have implications for the treatment of autoimmune diseases. Finally, the study of its effects on the nervous system and its potential use in the treatment of neurological disorders is another area of future research.
Conclusion:
In conclusion, p-cymene is a chemical compound with various scientific research applications. It is commonly used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. It has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. P-cymene has several advantages for lab experiments, but it also has limitations. Future research on p-cymene is focused on the development of new drugs, the study of its effects on the immune and nervous systems, and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of p-cymene can be accomplished by various methods. One of the most common methods is the catalytic alkylation of toluene. In this method, toluene is reacted with isobutylene in the presence of a catalyst such as aluminum chloride or sulfuric acid. The reaction produces a mixture of p-cymene and other alkylated aromatic hydrocarbons. The mixture is then separated by distillation, and p-cymene is obtained in a pure form.
Aplicaciones Científicas De Investigación
P-cymene has various scientific research applications. It is used as a solvent in the pharmaceutical industry for the production of drugs. It is also used as a flavoring agent in the food industry. P-cymene has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. It is also used as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
1199-38-8 |
|---|---|
Nombre del producto |
2-Ethyl-1-methyl-4-(propan-2-yl)benzene |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
2-ethyl-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-8-12(9(2)3)7-6-10(11)4/h6-9H,5H2,1-4H3 |
Clave InChI |
HYJZTIMDJXKZAC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)C |
SMILES canónico |
CCC1=C(C=CC(=C1)C(C)C)C |
Sinónimos |
Benzene, 2-ethyl-1-methyl-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



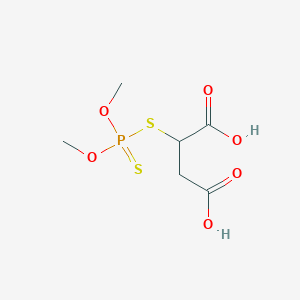
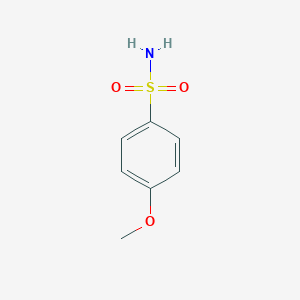
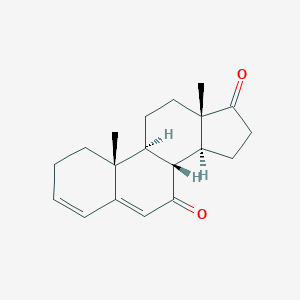
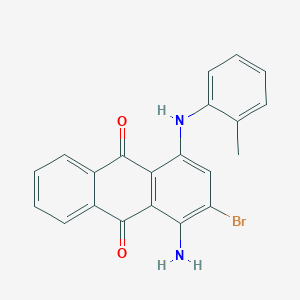
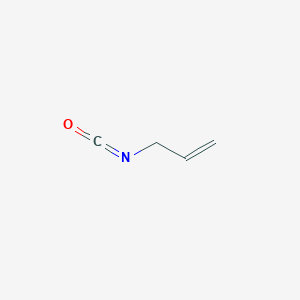
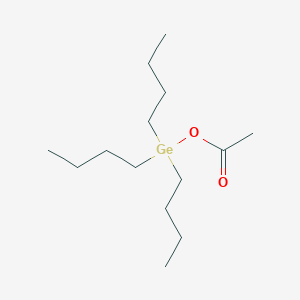
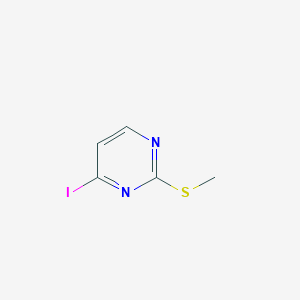
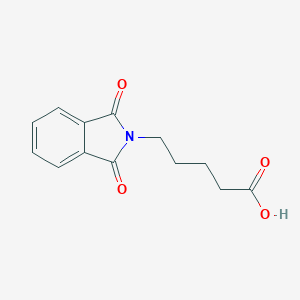
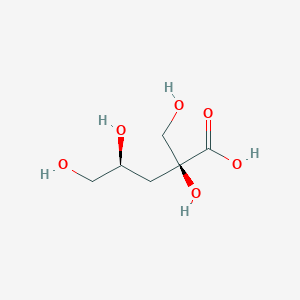

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
